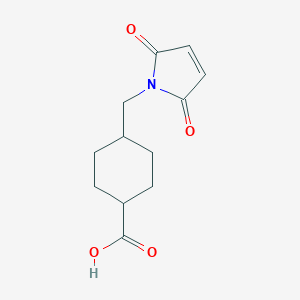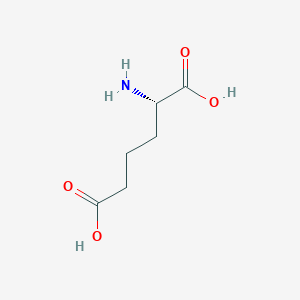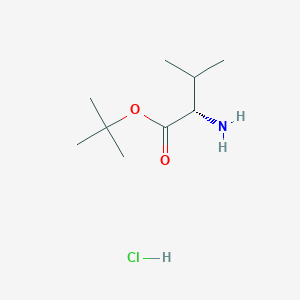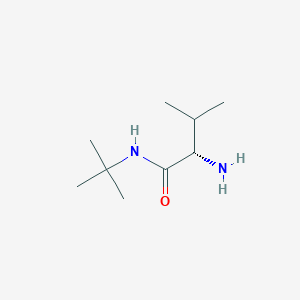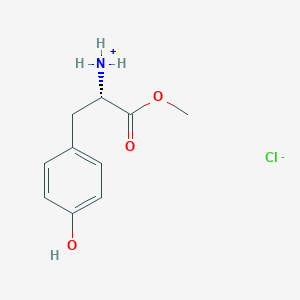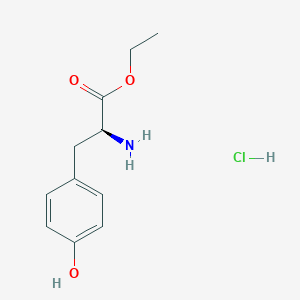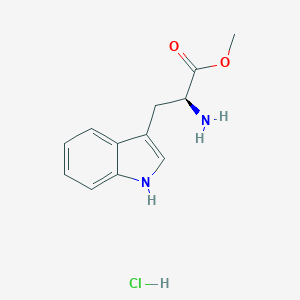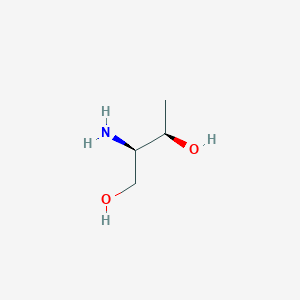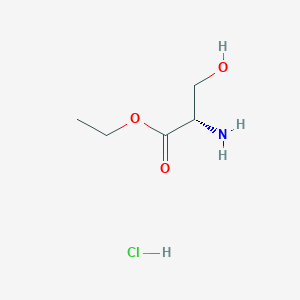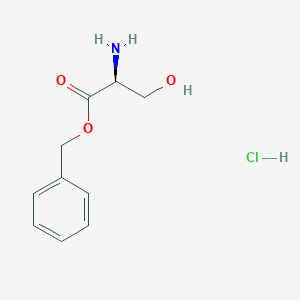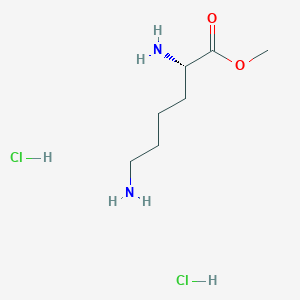
L-Lysine methyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine methyl ester dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2O2. It is a white crystalline solid that is highly soluble in water but has limited solubility in organic solvents. This compound is a methyl ester derivative of L-lysine, an essential amino acid. This compound is commonly used in chemical research and various industrial applications due to its unique properties.
Mechanism of Action
Target of Action
L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine
Mode of Action
It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, this compound might interact with its targets in a similar manner, with the added influence of the methyl ester group.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.
Action Environment
This compound is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine methyl ester dihydrochloride can be synthesized through the esterification of L-lysine with methanol, followed by the reaction with hydrochloric acid. The process involves the following steps:
Esterification: L-lysine is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl L-lysinate.
Hydrochlorination: The resulting methyl L-lysinate is then treated with hydrochloric acid to produce methyl L-lysinate dihydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl L-lysinate dihydrochloride involves large-scale esterification and hydrochlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
L-Lysine methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of methyl L-lysinate.
Reduction: Amine derivatives of methyl L-lysinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Lysine methyl ester dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of peptides and other organic compounds.
Biology: The compound is used in studies involving amino acid metabolism and enzyme catalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is used in the production of cationic surfactants and hydrogels.
Comparison with Similar Compounds
L-Lysine methyl ester dihydrochloride can be compared with other similar compounds such as:
L-lysine methyl ester hydrochloride: Similar in structure but differs in the number of hydrochloride groups.
L-lysine ethyl ester dihydrochloride: An ethyl ester derivative with similar properties but different reactivity.
L-lysine benzyl ester dihydrochloride: A benzyl ester derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its high solubility in water and its ability to form stable crystalline structures. Its methyl ester group provides specific reactivity that is useful in various chemical and biological applications.
Properties
CAS No. |
26348-70-9 |
|---|---|
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI Key |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
Isomeric SMILES |
COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
COC(=O)C(CCCCN)N.Cl |
| 26348-70-9 34015-48-0 |
|
Pictograms |
Irritant |
Synonyms |
26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?
A1: Yes, this compound can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with this compound in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


